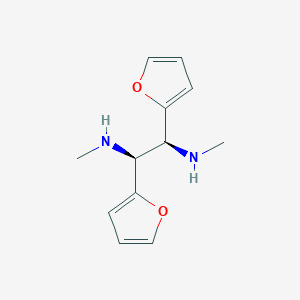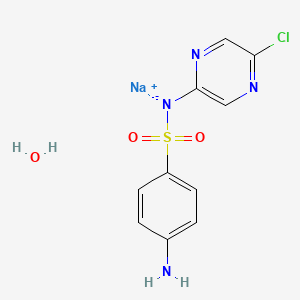![molecular formula C24H30N3P B13399485 phosphinetriyltris[N,N-dimethylaniline] CAS No. 30442-12-7](/img/structure/B13399485.png)
phosphinetriyltris[N,N-dimethylaniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinetriyltris[N,N-dimethylaniline] is a chemical compound with the molecular formula C24H30N3P and a molecular weight of 391.4889 . It is also known by its CAS Registry Number 1104-21-8 . This compound is a tertiary phosphine, which means it contains a phosphorus atom bonded to three organic groups. In this case, the phosphorus atom is bonded to three N,N-dimethylaniline groups, making it a triarylphosphine derivative.
Méthodes De Préparation
The synthesis of phosphinetriyltris[N,N-dimethylaniline] typically involves the reaction of chlorophosphines with Grignard reagents or other organometallic compounds . One common method is the reaction of tris(chlorophosphine) with N,N-dimethylaniline in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Analyse Des Réactions Chimiques
Phosphinetriyltris[N,N-dimethylaniline] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . In oxidation reactions, the phosphorus atom can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen. In reduction reactions, the compound can be reduced to form phosphine hydrides. Substitution reactions often involve the replacement of one of the N,N-dimethylaniline groups with another organic group. These reactions typically require the use of strong bases or nucleophiles.
Applications De Recherche Scientifique
Phosphinetriyltris[N,N-dimethylaniline] has several applications in scientific research, particularly in the fields of chemistry and materials science . It is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are often used as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions. In addition, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with metals.
Mécanisme D'action
The mechanism of action of phosphinetriyltris[N,N-dimethylaniline] involves its ability to donate electron density to metal centers in coordination complexes . The phosphorus atom in the compound has a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. This electron donation stabilizes the metal center and enhances its reactivity in catalytic processes. The N,N-dimethylaniline groups also contribute to the stability of the complex by providing steric protection to the metal center.
Comparaison Avec Des Composés Similaires
Phosphinetriyltris[N,N-dimethylaniline] is similar to other triarylphosphine compounds, such as triphenylphosphine and tris(4-methoxyphenyl)phosphine . it is unique in its ability to form highly stable complexes with transition metals due to the electron-donating properties of the N,N-dimethylaniline groups. This makes it particularly useful in catalytic applications where stability and reactivity are important. Other similar compounds include tris(2-methoxyphenyl)phosphine and tris(4-fluorophenyl)phosphine, which also form stable metal complexes but have different electronic and steric properties.
Propriétés
Numéro CAS |
30442-12-7 |
|---|---|
Formule moléculaire |
C24H30N3P |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-bis[2-(dimethylamino)phenyl]phosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C24H30N3P/c1-25(2)19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26(3)4)24-18-12-9-15-21(24)27(5)6/h7-18H,1-6H3 |
Clé InChI |
QSVXMOKGHFNTEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1P(C2=CC=CC=C2N(C)C)C3=CC=CC=C3N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[[2,2-dimethyl-6-(phenylmethoxycarbonylamino)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate](/img/structure/B13399410.png)
![(3S,8R,9S,10R,13R,14R)-10,13-dimethyl-16-pyridin-3-yl-2,3,4,7,8,9,11,12,14,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13399418.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid](/img/structure/B13399429.png)

![[[[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B13399439.png)
![5-({(2s)-1-[(4-Nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl}amino)-5-oxopentanoic acid](/img/structure/B13399440.png)

![Methyl 7-(acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13399458.png)


![9-[2-Methylene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxy-2-purinamine](/img/structure/B13399478.png)
![(5S,10S,13S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13399493.png)
